molecular formula C13H19N3O4 B14419975 ({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid CAS No. 85892-44-0

({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid

Cat. No.: B14419975
CAS No.: 85892-44-0
M. Wt: 281.31 g/mol
InChI Key: BOHGHGMMPDYWIB-UHFFFAOYSA-N
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Description

2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of a pyridine ring, carboxymethyl groups, and ethylamino linkages, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridineethanol with chloroacetic acid to form an intermediate, which is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a ligand in protein binding studies.

    Medicine: It has potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring and carboxymethyl groups play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The ethylamino linkages contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[carboxymethyl(2-pyridin-2-ylmethyl)amino]ethylamino]acetic acid
  • 2-[2-[carboxymethyl(2-pyridin-3-ylethyl)amino]ethylamino]acetic acid
  • 2-[2-[carboxymethyl(2-pyridin-4-ylethyl)amino]ethylamino]acetic acid

Uniqueness

Compared to similar compounds, 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. The position of the pyridine ring and the nature of the carboxymethyl groups contribute to its distinct reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

85892-44-0

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid

InChI

InChI=1S/C13H19N3O4/c17-12(18)9-14-6-8-16(10-13(19)20)7-4-11-3-1-2-5-15-11/h1-3,5,14H,4,6-10H2,(H,17,18)(H,19,20)

InChI Key

BOHGHGMMPDYWIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN(CCNCC(=O)O)CC(=O)O

Origin of Product

United States

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